4-(Vinylsulfonyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Vinylsulfonyl)isoxazole is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide spectrum of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Vinylsulfonyl)isoxazole typically involves the cycloaddition of nitrile oxides with alkenesThe vinylsulfonyl group can be introduced through subsequent functionalization steps .
Industrial Production Methods: Industrial production of this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods often employ eco-friendly conditions, such as microwave-assisted or ultrasonication techniques .
Chemical Reactions Analysis
Types of Reactions: 4-(Vinylsulfonyl)isoxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the vinylsulfonyl group to other functional groups.
Substitution: The vinylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Reduced forms of the vinylsulfonyl group.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
4-(Vinylsulfonyl)isoxazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(Vinylsulfonyl)isoxazole involves its interaction with specific molecular targets and pathways. The vinylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Isoxazole: The parent compound with a five-membered ring containing one oxygen and one nitrogen atom.
Thiadiazole: A similar heterocyclic compound with sulfur and nitrogen atoms in the ring.
Oxadiazole: Another related compound with oxygen and nitrogen atoms in the ring.
Uniqueness of 4-(Vinylsulfonyl)isoxazole: This functional group enhances its electrophilic properties, making it a valuable compound for various chemical and biological applications .
Properties
Molecular Formula |
C5H5NO3S |
---|---|
Molecular Weight |
159.17 g/mol |
IUPAC Name |
4-ethenylsulfonyl-1,2-oxazole |
InChI |
InChI=1S/C5H5NO3S/c1-2-10(7,8)5-3-6-9-4-5/h2-4H,1H2 |
InChI Key |
WWASLGWGSVUDIY-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)C1=CON=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.